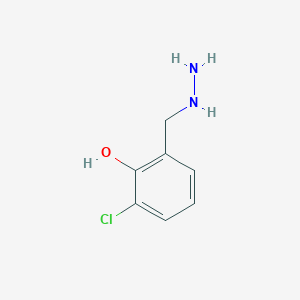

2-Chloro-6-(hydrazinylmethyl)phenol

Description

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-6-(hydrazinylmethyl)phenol |

InChI |

InChI=1S/C7H9ClN2O/c8-6-3-1-2-5(4-10-9)7(6)11/h1-3,10-11H,4,9H2 |

InChI Key |

UNRZMOICJOAJRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(hydrazinylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chloro-6-methylphenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2-Chloro-6-(hydrazinylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

2-Chloro-6-(hydrazinylmethyl)phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent and a hydrazine group, which are critical for its biological interactions. The presence of the hydrazinylmethyl moiety is significant as it can influence the compound's reactivity and affinity for biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of this compound against various pathogens. Its activity is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

Research has also indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be:

- MCF-7: 25 µM

- A549: 30 µM

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and tumor growth.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress, contributing to its cytotoxic effects.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound is rapidly absorbed and metabolized. However, toxicity assessments reveal potential adverse effects at high concentrations, necessitating further investigation into its safety profile.

Table 2: Toxicity Profile Summary

| Study Type | Dose Range (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity (Rat Model) | 500 - 2000 | Apathy, staggering, respiratory distress |

| Subchronic Toxicity | 50 | No significant adverse effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.